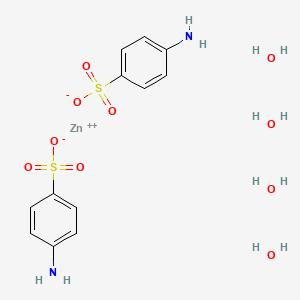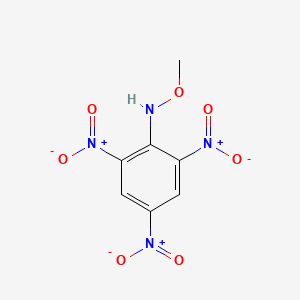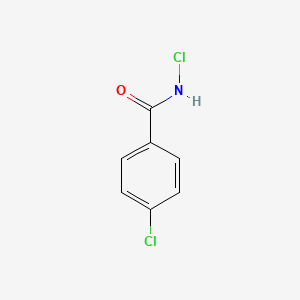
N,4-Dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dichlorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the nitrogen and fourth positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,4-Dichlorobenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The general procedure involves the purification of solvents by routine methods and distillation under dry nitrogen atmosphere before use .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of 3,5-dichlorobenzonitrile as a starting material. This compound is then reacted with various arylamines to produce the desired dichlorobenzamide derivatives . The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,4-Dichlorobenzamide undergoes several types of chemical reactions, including substitution reactions. For example, it can react with arylamine compounds to form various dichlorobenzamide derivatives .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 3,5-dichlorobenzoyl chloride and arylamine compounds. The reaction is typically carried out in N,N′-dimethylformamide solution at 60°C .
Major Products Formed: The major products formed from the reactions involving this compound are various dichlorobenzamide derivatives. These derivatives are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Applications De Recherche Scientifique
N,4-Dichlorobenzamide has a wide range of scientific research applications. It is used in the synthesis of various benzamide derivatives, which have significant applications in the pharmaceutical, paper, and plastic industries . Additionally, these compounds are used as intermediates in the synthesis of therapeutic agents . The versatility of this compound makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of N,4-Dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable N-H⋯O hydrogen bonds, which play a crucial role in its biological activity . These interactions are essential for the compound’s antitumoral and anticonvulsive activities .
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
N,4-Dichlorobenzamide stands out due to its unique structural properties and diverse applications in various fields.
Propriétés
Numéro CAS |
33341-64-9 |
|---|---|
Formule moléculaire |
C7H5Cl2NO |
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
N,4-dichlorobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,(H,10,11) |
Clé InChI |
KZYWTQNZACMDPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


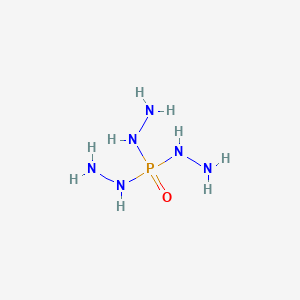


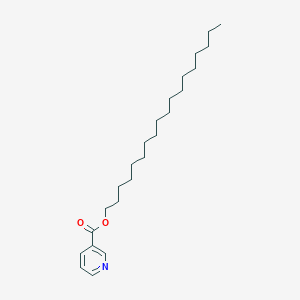
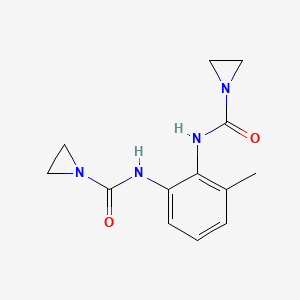

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)

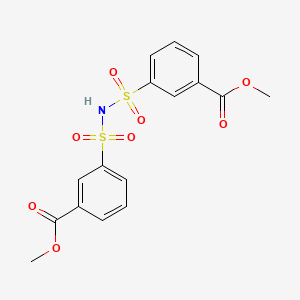
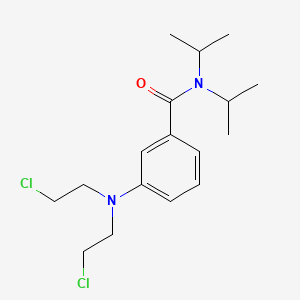
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

